Acetic acid, [(4-ethoxyphenyl)amino]oxo-
Description
Acetic acid, [(4-ethoxyphenyl)amino]oxo- (IUPAC name), also known as N-(4-ethoxyphenyl)oxamic acid, is a derivative of oxamic acid. Its structure consists of an acetic acid backbone substituted with a (4-ethoxyphenyl)amino group and an oxo group at the α-carbon (Figure 1).
Properties
CAS No. |
100530-42-5 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.2 g/mol |
IUPAC Name |
2-(4-ethoxyanilino)-2-oxoacetic acid |
InChI |
InChI=1S/C10H11NO4/c1-2-15-8-5-3-7(4-6-8)11-9(12)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
SZROKZLPZKABFS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in aromatic substituents, esterification, and additional functional groups (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., methoxy, ethoxy) enhance solubility in polar solvents, while halogenation (e.g., bromine in ) increases molecular weight and may influence bioactivity.
- Esterification : Ethyl esters (e.g., ) exhibit higher lipophilicity compared to free acids, improving membrane permeability in drug design.
Anti-Inflammatory Activity :
- Thiazole derivatives like Oxo-[2-(4-methoxyphenylamino)-4-phenyl-thiazol-5-yl]-acetic acid ethyl ester (compound 6b) demonstrated significant anti-inflammatory effects in both in vitro (HRBC membrane stabilization) and in vivo (carrageenan-induced edema) models. The 4-methoxy group on the phenylamino moiety was critical for activity .
Antimicrobial Potential:
- Thio- and oxo-acridine derivatives, such as ethyl (acridinil-9-thio)acetate, showed antibacterial activity against Gram-positive bacteria and yeast.
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